molecular formula C25H22ClN5O2S B15085419 N-[4-(acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477332-94-8

N-[4-(acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15085419
CAS No.: 477332-94-8
M. Wt: 492.0 g/mol
InChI Key: LGGZHDQAMKSLMB-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with 4-chlorophenyl (at position 5) and 4-methylphenyl (at position 4) groups. A sulfanyl bridge connects the triazole ring to the acetamide moiety, which is further substituted with a 4-(acetylamino)phenyl group.

Properties

CAS No.

477332-94-8

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22ClN5O2S/c1-16-3-13-22(14-4-16)31-24(18-5-7-19(26)8-6-18)29-30-25(31)34-15-23(33)28-21-11-9-20(10-12-21)27-17(2)32/h3-14H,15H2,1-2H3,(H,27,32)(H,28,33)

InChI Key

LGGZHDQAMKSLMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a suitable thiol compound.

    Acetylation: The final step involves the acetylation of the amino group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Triazole Core Substitutions

  • Electron-Withdrawing Groups (e.g., 4-Chlorophenyl) : The presence of a 4-chlorophenyl group at position 5 of the triazole ring enhances molecular stability and may influence binding affinity to biological targets, as seen in anti-exudative analogs .
  • For example, compound 18 (Table 1) with a phenyl group at position 4 exhibits a higher melting point (273–274°C) compared to ethyl-substituted analogs (207–208°C) .

Acetamide Moiety Variations

  • N-Aryl Substituents: Electron-Deficient Groups (e.g., nitro): The nitro group in compound 18 (N-(4-nitrophenyl)) correlates with higher melting points (273–274°C) due to increased intermolecular dipole interactions . Hydrogen-Bonding Groups (e.g., acetylamino): The target compound’s 4-(acetylamino)phenyl group may enhance solubility in polar solvents compared to non-polar analogs like N-(4-phenoxyphenyl) .

Spectroscopic and Analytical Comparisons

  • Infrared (IR) Spectroscopy : All analogs exhibit characteristic peaks for N–H (3100–3250 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1500–1600 cm⁻¹) stretching vibrations, confirming the triazole-acetamide scaffold .
  • NMR Spectroscopy : Aromatic protons in nitro- or acetyl-substituted derivatives (e.g., compound 18 ) resonate downfield (δ 8.2–8.5 ppm) due to electron-withdrawing effects, while alkyl-substituted analogs show upfield shifts .

Biological Activity

N-[4-(acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields including medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H22ClN5O2S, with a molecular weight of approximately 492.0 g/mol. The compound features an acetylamino group, a triazole ring, and a sulfanyl linkage, which are crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing the triazole moiety have been synthesized and tested for their efficacy against viruses such as the tobacco mosaic virus (TMV). In bioassays, certain derivatives demonstrated significant inhibition rates:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

These results suggest that structural modifications in the compound can enhance antiviral activity .

Antifungal Activity

The sulfonamide derivatives related to this compound have also shown antifungal properties. Studies have reported that certain triazole-containing compounds possess antifungal activity against various fungal strains. The mechanism often involves the inhibition of fungal enzyme activity, which is critical for their growth and reproduction .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. This interaction can inhibit the activity of enzymes critical for viral replication or fungal growth .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate Compounds : Starting from 4-acetamidophenol and other precursors.
  • Reactions : The process may include acetylation reactions followed by nucleophilic substitutions involving chlorobenzene derivatives.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

The synthesis conditions must be carefully controlled to avoid unwanted side reactions .

Case Studies

Several case studies have focused on the biological evaluation of similar compounds:

  • Study on Antiviral Activity : A recent study synthesized a series of triazole derivatives and assessed their antiviral efficacy against TMV, revealing that specific substitutions on the aromatic rings significantly enhanced antiviral activity .
  • Antifungal Screening : Another study evaluated sulfonamide derivatives for antifungal properties against Candida species, demonstrating promising results that warrant further investigation into structure-activity relationships .

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